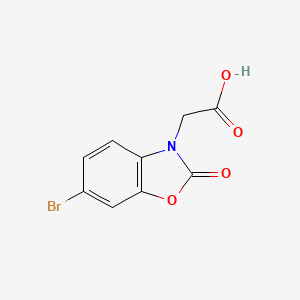

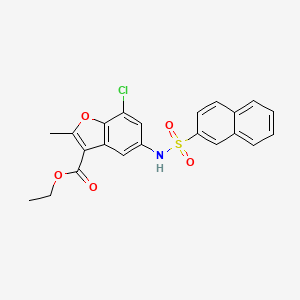

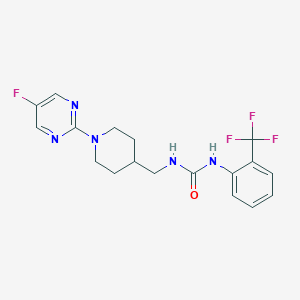

(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound (6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is a derivative of benzoxazolone, which is a biologically active class of compounds. Although the provided papers do not directly discuss this specific brominated derivative, they do provide insights into the chemistry of related benzoxazolone compounds. For instance, the molecular structure of a similar compound without the bromine substituent has been determined through X-ray diffraction and quantum chemical calculations .

Synthesis Analysis

While the papers do not detail the synthesis of the brominated compound specifically, they do provide information on the chemistry of related structures. For example, the synthesis of oxazoline derivatives from glucopyranose is discussed, which involves the elimination of acetic acid in an acidic medium . This suggests that the synthesis of benzoxazolone derivatives might involve similar elimination reactions or other steps that are characteristic of heterocyclic chemistry.

Molecular Structure Analysis

The molecular structure of a related compound, (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, has been analyzed using X-ray diffraction and quantum chemical calculations. The study identified five conformers as local minima on the potential energy surface, with the most energetically favorable conformer matching the conformation observed in the crystal . This analysis is crucial for understanding the molecular geometry and potential reactive conformations of the brominated derivative.

Chemical Reactions Analysis

The papers provided do not directly address the chemical reactions of the brominated benzoxazolone derivative. However, they do discuss the reactivity of similar compounds, such as the formation of β-D-glucosaminides from oxazoline derivatives . This indicates that benzoxazolone compounds can participate in nucleophilic substitution reactions, which could be relevant for the brominated derivative as bromine is a good leaving group.

Physical and Chemical Properties Analysis

The esterification of 2-benzoxazolon-3-yl-acetic acid with various polyethylene glycols has been studied, resulting in monoesters with different physicochemical properties . This suggests that the physical and chemical properties of benzoxazolone derivatives can be modified through chemical modification, such as esterification. The brominated derivative's properties would likely be influenced by the presence of the bromine atom, which could affect its reactivity, polarity, and interactions with biological molecules.

Wissenschaftliche Forschungsanwendungen

Potential in Ulcerative Colitis

Jilani et al. (2013) synthesized a mutual azo prodrug of 5-aminosalicylic acid linked to 2-phenylbenzoxazole-2-yl-5-acetic acid. The compound demonstrated potential in treating ulcerative colitis, indicating the therapeutic promise of benzoxazole derivatives in inflammatory bowel diseases Jilani et al., 2013.

Eigenschaften

IUPAC Name |

2-(6-bromo-2-oxo-1,3-benzoxazol-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO4/c10-5-1-2-6-7(3-5)15-9(14)11(6)4-8(12)13/h1-3H,4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNUVNXWEMZEKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC(=O)N2CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2499502.png)

![N-(4-methylthiazol-2-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2499504.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2499511.png)

![N-{1-[(4-chlorophenyl)methyl]piperidin-4-ylidene}hydroxylamine](/img/structure/B2499513.png)

![3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2499521.png)

![6-(2-((tert-Butoxycarbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2499522.png)